N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride

Aqueous solubility Salt form selection Biochemical assay compatibility

N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride (CAS 1235441-61-8) is a synthetic sulfonamide derivative composed of a morpholine-4-sulfonamide core linked via an ethylene spacer to a piperazine ring, supplied as the bis-hydrochloride salt (C₁₀H₂₄Cl₂N₄O₃S, MW 351.29 g/mol). Vendors classify it as a versatile small molecule scaffold for medicinal chemistry exploration.

Molecular Formula C10H24Cl2N4O3S
Molecular Weight 351.3 g/mol
CAS No. 1235441-61-8
Cat. No. B1420941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
CAS1235441-61-8
Molecular FormulaC10H24Cl2N4O3S
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCNS(=O)(=O)N2CCOCC2.Cl.Cl
InChIInChI=1S/C10H22N4O3S.2ClH/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13;;/h11-12H,1-10H2;2*1H
InChIKeyQYEASVUFPPQIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide Dihydrochloride (CAS 1235441-61-8): Physicochemical Baseline and Scaffold Classification for Informed Procurement


N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride (CAS 1235441-61-8) is a synthetic sulfonamide derivative composed of a morpholine-4-sulfonamide core linked via an ethylene spacer to a piperazine ring, supplied as the bis-hydrochloride salt (C₁₀H₂₄Cl₂N₄O₃S, MW 351.29 g/mol). Vendors classify it as a versatile small molecule scaffold for medicinal chemistry exploration . The compound is soluble in water owing to its dihydrochloride salt form and is supplied at ≥95% purity (typically 98%) , with a calculated LogP of approximately −2.26 . Its structural features—combining a morpholine sulfonamide with a flexible ethyl-piperazine tail—position it as a polar, hydrogen-bond-capable building block distinct from aryl sulfonamide analogs in the same chemical space.

Why N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide Dihydrochloride Cannot Be Interchanged with Its Closest Structural Analogs


Despite sharing the piperazine-ethyl-sulfonamide backbone, three key structural features differentiate this compound from its nearest commercially available analogs and preclude simple substitution. First, the morpholine-4-sulfonamide core replaces the aryl (benzenesulfonamide) group found in common analogs, altering hydrogen-bond acceptor count and polarity—critical for target engagement in fragment-based or PROTAC linker applications. Second, the ethylene linker between piperazine and the sulfonamide nitrogen introduces conformational flexibility absent in directly N-piperidinyl-fused analogs, affecting the spatial orientation of downstream functionalization . Third, the dihydrochloride salt form confers aqueous solubility that the corresponding free base (CAS 1153301-98-4) lacks, enabling direct use in aqueous biochemical assays without co-solvent optimization . These differences are quantifiable in physicochemical terms and directly impact experimental design in medicinal chemistry and chemical biology workflows.

Quantitative Comparator Evidence for N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide Dihydrochloride: Physicochemical Differentiation and Scaffold-Level Selectivity


Aqueous Solubility: Dihydrochloride Salt (CAS 1235441-61-8) vs. Free Base (CAS 1153301-98-4)

The dihydrochloride salt form (CAS 1235441-61-8) is explicitly water-soluble due to its ionic character, whereas the corresponding free base (CAS 1153301-98-4) has no reported aqueous solubility and is expected to require organic co-solvent for dissolution . This distinction is consistent with the general principle that hydrochloride salts of amine-containing compounds exhibit substantially greater aqueous solubility than their free base counterparts [1].

Aqueous solubility Salt form selection Biochemical assay compatibility

Hydrogen Bond Acceptor Count: Morpholine Sulfonamide Core vs. Benzenesulfonamide Analog (CAS 1082288-16-1)

The target compound contains five hydrogen bond acceptors (HBA = 5) as reported by Fluorochem, derived from the sulfonamide oxygens, morpholine ring oxygen, and piperazine nitrogens . In contrast, N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride (CAS 1082288-16-1) lacks the morpholine oxygen, reducing its potential HBA count by at least one acceptor site. The morpholine oxygen serves as an additional hydrogen bond acceptor, a feature known to enhance aqueous solubility and metabolic stability of drug-like molecules [1].

Hydrogen bonding Polar surface area Fragment-based drug design

Lipophilicity (LogP): Target Compound vs. N-(Piperidin-4-yl)morpholine-4-sulfonamide (CAS 479546-61-7)

The target compound (CAS 1235441-61-8) has a vendor-reported LogP of −2.26 , while its closest morpholine-sulfonamide analog N-(piperidin-4-yl)morpholine-4-sulfonamide (CAS 479546-61-7) has reported LogP values of −2.37 (Fluorochem) and −1.10 (Chemscene) . The slightly higher (less negative) LogP of the target compound may reflect the ethylene spacer contribution, which adds two methylene units compared to the directly N-attached piperidine analog. Both compounds occupy a similarly hydrophilic space, but the target compound's ethyl linker provides additional rotatable bonds (estimated 6 vs. 3 for the piperidine analog), offering greater conformational flexibility for linker applications in bifunctional molecule design.

Lipophilicity LogP Permeability ADME

Purity Specification: 98% Assured Purity (CAS 1235441-61-8) vs. 95% Typical for Piperidine Analog

The target compound is supplied at a minimum purity of 98% as specified by Fluorochem and Leyan , compared to the 95% purity specification typical for the piperidine analog N-(piperidin-4-yl)morpholine-4-sulfonamide . This 3-percentage-point purity differential, while modest, is particularly relevant for applications in quantitative biochemical assays where trace impurities can confound dose-response measurements or crystallography trials. The higher purity specification reduces the risk of off-target effects attributable to unidentified impurities in screening campaigns.

Chemical purity Quality assurance Reproducibility

Morpholine-Based Sulfonamide Scaffolds Demonstrate Dual DHFR/DNA Gyrase Inhibition: Class-Level Evidence for the Core Pharmacophore

Morpholine-4-sulfonamide and its N-aryl derivatives have been identified as dual-targeting inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase . A closely related derivative, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide, demonstrated IC₅₀ values of 12.27–31.64 μM against DNA gyrase and 0.52–2.67 μM against DHFR . While these data are from a different N-substituted morpholine sulfonamide, they illustrate the class-level potential of the morpholine-4-sulfonamide pharmacophore as a privileged scaffold for dual enzyme inhibition. The target compound (CAS 1235441-61-8), bearing a piperazinylethyl N-substituent, retains this core and represents a structurally distinct entry point for exploring SAR around the N-substituent while preserving the morpholine sulfonamide warhead.

Antibacterial Dihydrofolate reductase DNA gyrase Enzyme inhibition

Morpholine Ring Confers Solubility and Metabolic Stability Advantage Over Piperidine-Only and Benzenesulfonamide Analogs: Pharmacophore-Level Evidence

Comprehensive medicinal chemistry reviews have established that the morpholine ring enhances aqueous solubility, bioavailability, and metabolic stability of drug molecules due to its optimal basicity (pKa ≈ 8.7), hydrogen bonding capacity, and electron-deficient ring system [1]. This pharmacophore-level advantage is relevant when comparing the target morpholine sulfonamide scaffold to benzenesulfonamide analogs (e.g., CAS 1082288-16-1) that lack the morpholine oxygen. The electron-withdrawing nature of the morpholine sulfonamide may also reduce oxidative metabolism at the piperazine ring compared to electron-rich aryl sulfonamides, although no direct comparative microsomal stability data exist for these specific compounds at present.

Metabolic stability Solubility enhancement Privileged scaffold Drug design

Optimal Application Scenarios for N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide Dihydrochloride Based on Quantitative Differentiation Evidence


PROTAC and Heterobifunctional Degrader Linker Design

The ethyl spacer between the piperazine and sulfonamide provides an estimated 6 rotatable bonds, creating a flexible linker module suitable for connecting an E3 ligase ligand to a target protein ligand. Compared to the more rigid N-(piperidin-4-yl)morpholine-4-sulfonamide (3 rotatable bonds), the target compound offers greater reach and conformational sampling, which is critical for achieving a ternary complex geometry compatible with productive ubiquitination . The morpholine sulfonamide core provides metabolic stability advantages over simpler alkyl or aryl linkers [1], while the terminal piperazine nitrogen serves as a functionalization handle for further elaboration.

Fragment-Based Drug Discovery (FBDD) Library Member

With MW 351.3 Da (within rule-of-three fragment space when considering the free base MW of 278.4 Da), 5 hydrogen bond acceptors, and a polar surface area consistent with fragment-like properties, this compound is suited as a fragment library member for screening against targets that favor polar, morpholine-containing scaffolds. Its 98% purity specification meets the stringent quality requirements for fragment screening where false positives from impurities can dominate hit lists. The aqueous solubility of the dihydrochloride salt [1] enables direct dispensing in aqueous buffer without DMSO, simplifying automated liquid handling workflows.

Antibacterial Lead Generation Targeting DHFR/DNA Gyrase Dual Inhibition

The morpholine-4-sulfonamide core has demonstrated dual DHFR/DNA gyrase inhibitory activity in related N-substituted derivatives, with IC₅₀ values in the sub-micromolar to low-micromolar range for DHFR . The piperazinylethyl N-substituent of the target compound provides a structurally distinct vector for SAR exploration around this validated antibacterial pharmacophore. The ethyl linker flexibility may allow the piperazine to engage auxiliary binding pockets not accessible to directly attached piperidine or aryl analogs, potentially improving potency and resistance profiles.

Chemical Biology Tool for Aqueous-Phase Target Engagement Studies

The water-soluble dihydrochloride salt form eliminates the need for organic co-solvents in cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS) experiments, or other target engagement methodologies conducted under native protein conditions. This is a practical advantage over the free base (CAS 1153301-98-4) and many aryl sulfonamide analogs that require DMSO solubilization, which can perturb protein stability and membrane integrity at typical assay concentrations.

Quote Request

Request a Quote for N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.